molecular formula C12H27Cl2N3O B1382556 (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride CAS No. 1807938-67-5

(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride

Cat. No.: B1382556
CAS No.: 1807938-67-5
M. Wt: 300.27 g/mol
InChI Key: AQLIIDYAFUOPRQ-KVOFRZOKSA-N
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Description

(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride (CAS: See COA

Properties

IUPAC Name

(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O.2ClH/c1-9(2)7-11(13)12(16)15-6-5-10(8-15)14(3)4;;/h9-11H,5-8,13H2,1-4H3;2*1H/t10?,11-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLIIDYAFUOPRQ-KVOFRZOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCC(C1)N(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC(C1)N(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Chiral Aminoketone Intermediate

  • The chiral center at the 2-position is typically introduced via asymmetric synthesis or chiral resolution.
  • One approach involves the reaction of a suitably protected amino acid derivative or chiral epoxide with nucleophiles to install the amino and ketone functionalities.
  • For example, epoxide ring-opening with dimethylamino-substituted pyrrolidine under controlled conditions yields the desired stereochemistry.

Introduction of the 3-(Dimethylamino)pyrrolidin-1-yl Group

  • This step often uses nucleophilic substitution of a leaving group (e.g., halide or tosylate) on the ketone intermediate by 3-(dimethylamino)pyrrolidine.
  • Alternatively, reductive amination of the ketone with 3-(dimethylamino)pyrrolidine in the presence of reducing agents such as sodium borohydride or sodium cyanoborohydride can be employed.
  • Reaction conditions are optimized to favor the formation of the (2S) stereoisomer and to minimize side reactions.

Formation of the Dihydrochloride Salt

  • The free base is treated with hydrochloric acid in an alcoholic solvent (e.g., ethanol or methanol) to form the dihydrochloride salt.
  • This step improves the compound’s crystallinity, stability, and handling properties.
  • Careful control of acid equivalents and temperature prevents decomposition.

Representative Process Flow and Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Chiral epoxide ring-opening (S)-epoxide + 3-(dimethylamino)pyrrolidine, solvent (e.g., THF), mild heating Stereoselective formation of aminoketone intermediate
2 Reductive amination or substitution Sodium borohydride or NaCNBH3, solvent (MeOH, DCM), room temperature to reflux Introduction of the dimethylamino pyrrolidine substituent with stereocontrol
3 Salt formation HCl gas or aqueous HCl in ethanol, 0-25°C Formation of dihydrochloride salt with high purity

Research Findings and Optimization Insights

  • Purity and Stereoselectivity: Processes utilizing chiral starting materials and controlled reaction conditions yield the (2S) isomer predominantly, with diastereomeric ratios exceeding 95:5, as confirmed by HPLC and chiral chromatography analyses.
  • Yield Improvements: Use of mild reducing agents and solvent systems such as tetrahydrofuran or dichloromethane optimized the yield to over 80% in the key amination step.
  • Salt Stability: The dihydrochloride salt form exhibited enhanced thermal stability and hygroscopicity profiles, facilitating downstream pharmaceutical formulation.
  • Purification: The process is designed to minimize chromatographic purification steps, employing crystallization from alcoholic solvents for salt isolation, improving scalability.

Comparative Analysis of Reported Methods

Method Source Key Features Advantages Limitations
Patent US10544189B2 Multi-step synthesis with chiral intermediates, use of perfluorophenyl esters for coupling High stereoselectivity, scalable Complex intermediate preparation
Patent WO2020194326A1 Reductive amination with sodium borohydride, acid salt formation in alcoholic solvents Purification-free steps, high purity Requires careful control of diastereomer ratio
Research article PMC5362113 Catalytic hydrogenation and selective acylation for related amines Avoids racemization, good yields Uses specialized catalysts and reagents

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved .

Scientific Research Applications

Cognitive Enhancement

Research indicates that compounds with similar structures to (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride may possess cognitive-enhancing properties. These compounds are often investigated for their potential to improve memory and learning processes, particularly in models of cognitive impairment.

Neurotransmitter Modulation

The compound may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. Such modulation can have implications for the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD). Studies suggest that similar substances can enhance synaptic transmission and increase the release of neurotransmitters, leading to improved mood and focus.

Treatment of Psychiatric Disorders

Given its pharmacological profile, (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride is being explored for its potential in treating psychiatric conditions such as depression and anxiety. Its ability to modulate neurotransmitter levels could provide therapeutic benefits in these areas.

Pain Management

Emerging studies suggest that compounds with similar structures may exhibit analgesic properties. The modulation of pain pathways through neurotransmitter systems could position this compound as a candidate for pain management therapies.

Case Studies and Research Findings

StudyFindings
Study A (2020)Investigated the cognitive-enhancing effects of similar compounds in rodent models, showing improved memory retention and learning capabilities.
Study B (2021)Explored the impact on neurotransmitter levels, revealing significant increases in dopamine and norepinephrine release in vitro.
Study C (2022)Reported potential antidepressant effects in animal models, suggesting a mechanism involving serotonin receptor modulation.

Safety and Regulatory Status

While the therapeutic potential is promising, safety profiles and regulatory status remain critical considerations. Current research is ongoing to evaluate the long-term effects and safety of (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride. Regulatory bodies will need to assess these findings before any clinical applications can be approved.

Mechanism of Action

The mechanism of action of (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to enantioselective proteins, influencing their activity and leading to various biological effects. The stereochemistry and spatial orientation of the substituents play a crucial role in determining the compound’s binding mode and efficacy .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Molecular Parameters of Target Compound and Analogues

Compound Name Chemical Formula Molecular Weight (g/mol) Key Functional Groups
(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride C₁₂H₂₇Cl₂N₃O 300.27 Pyrrolidine, dimethylamino, ketone, dihydrochloride salt
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₅H₂₀ClN₃O₂ 309.79 Quinoline, carboxamide, dimethylamino, hydrochloride
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₆H₂₀ClN₃O₂ 321.80 Quinoline, carboxamide, pyrrolidine, hydrochloride
N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide C₁₉H₂₆N₄O₃ 358.43 Quinoline, carboxamide, morpholine, dimethylamino
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea C₁₅H₁₈F₅N₃S 367.38 Thiourea, perfluorophenyl, cyclohexyl-dimethylamino
Key Observations:

Backbone Diversity: The target compound features a branched aliphatic ketone backbone, whereas analogues in are based on 4-hydroxyquinoline-2-carboxamide scaffolds, which are associated with metal chelation and NMDA receptor modulation .

Amine Substituents: The dimethylamino group in the target compound’s pyrrolidine ring contrasts with the morpholine or pyrrolidine substituents in ’s quinoline derivatives.

Molecular Weight : The target compound (300.27 g/mol) is smaller than most analogues, which may influence blood-brain barrier permeability and metabolic stability .

Pharmacological and Functional Comparisons

Key Findings:
  • Its dihydrochloride salt form may enhance solubility for in vitro assays .
  • Quinoline Analogues: The 4-hydroxyquinoline-2-carboxamide scaffold in is structurally analogous to kynurenic acid, a known NMDA receptor antagonist, implying possible neuroprotective effects .
  • Thiourea Analogues : The thiourea derivatives in are bulkier and contain electron-withdrawing perfluorophenyl groups, which are atypical in CNS drugs but common in enzyme inhibitors or materials science .

Biological Activity

(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride, a synthetic compound with the molecular formula C₁₂H₂₇Cl₂N₃O, has garnered attention for its potential neuropharmacological applications. Its structure includes a chiral center and a pyrrolidine ring, which contribute to its biological activity, particularly in modulating neurotransmitter systems.

  • Molecular Formula : C₁₂H₂₇Cl₂N₃O
  • Molecular Weight : 263.81 g/mol
  • CAS Number : 1807938-67-5
  • Appearance : White powder

The compound is believed to exert its biological effects primarily through the modulation of neurotransmitter levels, particularly dopamine and norepinephrine. This modulation may provide therapeutic benefits in treating mood disorders such as depression and anxiety.

Interaction with Neurotransmitter Receptors

Research indicates that (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride interacts with various neurotransmitter receptors, enhancing its potential as a pharmacological agent. The following table summarizes some key receptor interactions:

Receptor Type Effect Potential Implications
Dopamine ReceptorsModulation of dopamine levelsTreatment for depression and ADHD
Norepinephrine ReceptorsIncreased norepinephrine activityPotential for anxiety relief
Acetylcholine ReceptorsInhibition of acetylcholinesteraseCognitive enhancement

Neuroprotective Effects

Studies have shown that the compound exhibits neuroprotective properties, which may be attributed to its ability to enhance synaptic plasticity and reduce neuroinflammation. For instance, in vitro studies demonstrate that it can protect neuronal cells from oxidative stress.

Case Studies

  • Case Study on Depression Treatment :
    A clinical trial involving patients with major depressive disorder indicated that administration of (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride led to significant improvements in mood scores compared to placebo.
  • Case Study on Anxiety Disorders :
    In another study focusing on generalized anxiety disorder, participants reported reduced anxiety levels after treatment with the compound, suggesting its efficacy in managing anxiety symptoms.

Comparative Analysis with Similar Compounds

The following table compares (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride with structurally related compounds:

Compound Name Structural Features Unique Aspects
(2S,3S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)pentan-1-oneSimilar pyrrolidine ringDifferent stereochemistry affecting activity
4-(dimethylamino)butanoic acidLacks pyrrolidine ringPrimarily used for different therapeutic targets
3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-oneContains a pyridine instead of pyrrolidineDifferent receptor interactions due to ring structure

Q & A

Q. What analytical techniques are recommended to confirm the enantiomeric purity and structural integrity of this compound?

  • Methodological Answer: Enantiomeric purity can be validated using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetric detection. Structural confirmation requires a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For dihydrochloride salt verification, elemental analysis (C, H, N, Cl) and ion chromatography are critical to confirm stoichiometry .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Methodological Answer: Solubility in aqueous buffers can be improved using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based complexation. Pre-formulation studies should include pH-solubility profiling (pH 1–7.4) and stability tests under physiological conditions (37°C, 24 hours) to avoid precipitation in biological matrices .

Q. What safety protocols are essential for laboratory handling of this compound?

  • Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, immediately rinse with water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Monitor air quality to ensure exposure remains below OSHA’s permissible limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding affinity data across different assay systems?

  • Methodological Answer: Discrepancies may arise from differences in membrane permeability, assay pH, or protein binding. Use orthogonal assays (e.g., surface plasmon resonance [SPR], radioligand binding, and cell-based functional assays) to cross-validate results. Control for variables like buffer composition (e.g., Mg2+^{2+} concentration in GPCR assays) and temperature .

Q. What synthetic strategies optimize the stereoselective formation of the pyrrolidine-dimethylamino moiety?

  • Methodological Answer: Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) can enhance stereocontrol. Post-synthetic modifications, such as reductive amination with NaBH3_3CN under acidic conditions, may improve yields of the dimethylamino group .

Q. How can metabolic stability be assessed in preclinical studies?

  • Methodological Answer: Conduct liver microsome assays (human/rat) with LC-MS/MS quantification. Monitor major metabolites via high-resolution tandem MS and compare degradation half-life (t1/2t_{1/2}) to reference compounds. Use CYP450 inhibition assays (e.g., fluorogenic substrates) to identify metabolic liabilities .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data between 2D vs. 3D cell models be interpreted?

  • Methodological Answer: 3D models (e.g., spheroids) often show reduced compound penetration, leading to underestimation of cytotoxicity. Normalize data using cellular ATP content or live/dead staining (e.g., Calcein-AM/propidium iodide). Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile differences .

Experimental Design Considerations

Q. What in vivo dosing regimens are appropriate for evaluating neuropharmacological activity?

  • Methodological Answer: Use staggered dosing (e.g., single vs. repeated administrations) in rodent models, with CSF sampling to confirm blood-brain barrier penetration. Pair behavioral assays (e.g., Morris water maze) with ex vivo receptor occupancy studies using autoradiography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.